2-(2-Chloro-6-fluorobenzylthio)aniline

Anti-Helicobacter pylori Thiadiazole derivatives Structure-activity relationship

2-(2-Chloro-6-fluorobenzylthio)aniline (CAS 646989-63-1) is a substituted aniline building block characterized by a benzylthio bridge linking a 2-chloro-6-fluorophenyl ring to the aniline core. This substitution pattern introduces a specific combination of electron-withdrawing halogens and a flexible sulfur-containing linker, which influences both the electronic character and spatial conformation of derivatives.

Molecular Formula C13H11ClFNS
Molecular Weight 267.75 g/mol
CAS No. 646989-63-1
Cat. No. B1350668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-fluorobenzylthio)aniline
CAS646989-63-1
Molecular FormulaC13H11ClFNS
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SCC2=C(C=CC=C2Cl)F
InChIInChI=1S/C13H11ClFNS/c14-10-4-3-5-11(15)9(10)8-17-13-7-2-1-6-12(13)16/h1-7H,8,16H2
InChIKeyPMXRPQWIDUSPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where 2-(2-Chloro-6-fluorobenzylthio)aniline Fits in Aniline Chemistries


2-(2-Chloro-6-fluorobenzylthio)aniline (CAS 646989-63-1) is a substituted aniline building block characterized by a benzylthio bridge linking a 2-chloro-6-fluorophenyl ring to the aniline core. This substitution pattern introduces a specific combination of electron-withdrawing halogens and a flexible sulfur-containing linker, which influences both the electronic character and spatial conformation of derivatives [1]. Key physicochemical identifiers include a molecular formula of C₁₃H₁₁ClFNS, a molecular weight of 267.75, and a melting point of 63–65 °C [1].

Why a Standard 2-(Benzylthio)aniline Cannot Replace the 2-Chloro-6-fluoro Scaffold


The simple replacement of the 2-chloro-6-fluoro substitution pattern on the benzyl ring with other halogen or alkyl groups is not functionally neutral. In a published series of anti-Helicobacter pylori agents, the specific 2-chloro-6-fluorobenzylthio moiety conferred the highest potency among all tested substituted benzylthio analogs, demonstrating that this precise halogenation pattern is critical for maximizing biological activity [1]. Generic substitution with a simpler 2-chlorobenzylthio or unsubstituted benzylthio analog would therefore risk a significant loss of efficacy.

Quantitative Differentiation of 2-(2-Chloro-6-fluorobenzylthio)aniline from Structural Analogs


Superior Anti-H. pylori Potency of the 2-Chloro-6-fluorobenzylthio Moiety Over Other Substituted Benzylthio Analogs

In a head-to-head comparison of 14 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives (compounds 6a-n), the analog bearing the 2-chloro-6-fluorobenzylthio group (compound 6l) was identified as the most potent compound tested against clinical isolates of H. pylori using the disk diffusion method [1]. The study confirmed that this specific substitution pattern provided superior inhibitory activity relative to all other halogen and alkyl substitutions in the series. The standard drug comparator metronidazole was used as a reference [1].

Anti-Helicobacter pylori Thiadiazole derivatives Structure-activity relationship

Differentiation of Physicochemical Properties: Enabling Solid-Phase Synthesis and Crystallography

The target compound is a solid at ambient temperature with a melting point of 63–65 °C, which is a significant practical differentiator from the more common 2-(benzylthio)aniline (CAS 6325-92-4), often handled as an oil or low-melting solid [1][2]. The 2-chloro-6-fluoro substitution increases the molecular weight to 267.75 g/mol and raises the calculated lipophilicity (XLogP3 = 4.0) compared to the unsubstituted analog (MW 215.31, XLogP3 ≈ 3.6) [1][2].

Solid-phase synthesis Crystallography Physicochemical profiling

Procurement-Guided Applications for 2-(2-Chloro-6-fluorobenzylthio)aniline


Building Block in Anti-Infective Drug Discovery Programs Targeting Helicobacter pylori

The 2-chloro-6-fluorobenzylthio moiety has demonstrated significant anti-H. pylori activity when incorporated into a thiadiazole framework, outperforming other substituted benzylthio analogs [1]. Researchers developing new anti-H. pylori agents can use this compound as a key intermediate to synthesize focused libraries of 2-(substituted benzylthio)-1,3,4-thiadiazoles and related heterocycles, confident that the chosen substitution pattern is already validated as the most potent scaffold in this series.

Precursor for Crystallographic and Biophysical Probes Requiring Solid-State Handling

With its well-defined melting point (63–65 °C) and solid physical state, this compound is suitable as a precursor for creating crystalline derivatives for X-ray crystallography [2]. The enhanced molecular weight and lipophilicity (XLogP3 4.0) compared to simpler analogs also make it a valuable starting material for designing biophysical probes where a moderate increase in lipophilicity is desired to improve membrane permeability or target engagement [2].

Core Scaffold for Structure-Activity Relationship (SAR) Studies on Sulfur-Containing Aniline Derivatives

The unique combination of Cl and F substituents at the 2- and 6-positions of the benzyl ring provides a distinct electronic environment that can be leveraged to study the effects of halogen bonding, steric hindrance, and lipophilicity on biological activity [1]. Procurement of this specific compound enables researchers to directly compare the effects of a 2,6-dihalogenated benzylthio group against other substitution patterns in their own assays, building on published evidence that it can yield the most potent compound in a series [1].

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